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molecular formula C12H14N4O B8795549 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxamide

5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxamide

Cat. No. B8795549
M. Wt: 230.27 g/mol
InChI Key: YVQRRWURNBYPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08349847B2

Procedure details

Charged 300.0 g of formamide into a 2.0 L 4 necked round bottom flask connected to a mechanical stirrer, thermo meter socket, and condenser under nitrogen atmosphere. 90.0 g (0.39 mol) of 5-Amino-1-(3,5-dimethyl-phenyl)-1H-pyrazole-4-carboxylic acid amide (Compound No. 77) was charged. Reaction mass temperature was raised to reflux (185-195° C.). Maintained the mass temperature at reflux for 60-90 min. Reaction mass temperature was cooled to 140-150° C. 900.0 ml of water was added slowly at maintaining the mass temperature 80-150° C. Maintained the mass temperature at 80-90° C. for 45-60 min. Reaction mass temperature was cooled to 25-30° C. Maintained the mass temperature at 25-30° C. for 90-120 min. Solid was filtered and solid was washed with 150.0 ml of water. 500.0 ml of DM Water and wet crude compound were charged into a 2.0 L 4 necked round bottom flask connected to a mechanical stirrer, thermo meter socket, and condenser. Mass temperature was raised to reflux. Maintained the mass temperature at reflux for 75-90 min and mass temperature was cooled to 25-30° C. Maintained the mass temperature at 25-30° C. for 90-120 min. Solid was filtered and solid was washed with 100.0 ml of water. Compound was dried under vacuum at 60-65° C. Dry weight of the compound: 65.0 g (yield 69.21%)
Quantity
300 g
Type
reactant
Reaction Step One
[Compound]
Name
4
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Name
Quantity
900 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](N)=O.[NH2:4][C:5]1[N:9]([C:10]2[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[CH:11]=2)[N:8]=[CH:7][C:6]=1[C:18]([NH2:20])=[O:19]>O>[CH3:16][C:14]1[CH:15]=[C:10]([N:9]2[C:5]3[N:4]=[CH:1][NH:20][C:18](=[O:19])[C:6]=3[CH:7]=[N:8]2)[CH:11]=[C:12]([CH3:17])[CH:13]=1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
C(=O)N
Name
4
Quantity
2 L
Type
reactant
Smiles
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
NC1=C(C=NN1C1=CC(=CC(=C1)C)C)C(=O)N
Step Three
Name
Quantity
900 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
connected to a mechanical stirrer
ADDITION
Type
ADDITION
Details
77) was charged
CUSTOM
Type
CUSTOM
Details
Reaction mass temperature
TEMPERATURE
Type
TEMPERATURE
Details
was raised
TEMPERATURE
Type
TEMPERATURE
Details
Maintained the mass temperature
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 60-90 min
Duration
75 (± 15) min
CUSTOM
Type
CUSTOM
Details
Reaction mass temperature
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 140-150° C
TEMPERATURE
Type
TEMPERATURE
Details
at maintaining the mass temperature 80-150° C
TEMPERATURE
Type
TEMPERATURE
Details
Maintained the mass temperature at 80-90° C. for 45-60 min
Duration
52.5 (± 7.5) min
CUSTOM
Type
CUSTOM
Details
Reaction mass temperature
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 25-30° C
TEMPERATURE
Type
TEMPERATURE
Details
Maintained the mass temperature at 25-30° C. for 90-120 min
Duration
105 (± 15) min
FILTRATION
Type
FILTRATION
Details
Solid was filtered
WASH
Type
WASH
Details
solid was washed with 150.0 ml of water
ADDITION
Type
ADDITION
Details
500.0 ml of DM Water and wet crude compound were charged into a 2.0 L 4 necked round bottom flask
CUSTOM
Type
CUSTOM
Details
connected to a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
Mass temperature was raised
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Maintained the mass temperature
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 75-90 min
Duration
82.5 (± 7.5) min
TEMPERATURE
Type
TEMPERATURE
Details
mass temperature was cooled to 25-30° C
TEMPERATURE
Type
TEMPERATURE
Details
Maintained the mass temperature at 25-30° C. for 90-120 min
Duration
105 (± 15) min
FILTRATION
Type
FILTRATION
Details
Solid was filtered
WASH
Type
WASH
Details
solid was washed with 100.0 ml of water
CUSTOM
Type
CUSTOM
Details
Compound was dried under vacuum at 60-65° C
CUSTOM
Type
CUSTOM
Details
Dry weight of the compound

Outcomes

Product
Name
Type
Smiles
CC=1C=C(C=C(C1)C)N1N=CC2=C1N=CNC2=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69.21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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